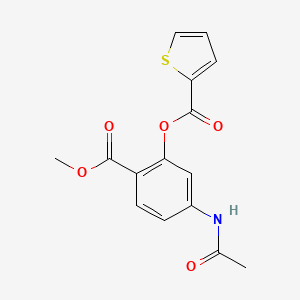
5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H13NO5S and its molecular weight is 319.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Acetylamino)-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H15N1O4S1. Its structure includes an acetylamino group, a methoxycarbonyl group, and a thiophenecarboxylate moiety, which contribute to its biological activity.
Antitumor Activity
Research indicates that compounds containing thiophene rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiophene can inhibit cancer cell proliferation. A specific study on similar compounds found that they displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
Acetylcholinesterase Inhibition
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential applications in treating Alzheimer's disease. Compounds with similar configurations have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This mechanism is vital for cognitive function and memory retention .
Antimicrobial Properties
There is emerging evidence that thiophene derivatives possess antimicrobial properties. A study highlighted the antibacterial efficacy of related compounds against various bacterial strains, indicating that structural modifications can enhance their bioactivity .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interacts with the active site of AChE, preventing the breakdown of acetylcholine.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : Some thiophene derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Propiedades
IUPAC Name |
(5-acetamido-2-methoxycarbonylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-10-5-6-11(14(18)20-2)12(8-10)21-15(19)13-4-3-7-22-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVVORLHHECMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














